molecular formula C10H8Br2F2O2 B14037192 1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one

1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one

Katalognummer: B14037192
Molekulargewicht: 357.97 g/mol
InChI-Schlüssel: NAAHYHMTUIHLMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8Br2F2O2 and a molecular weight of 357.97 g/mol . This compound is characterized by the presence of bromine and difluoromethoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one typically involves the bromination of 3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and interactions with other molecules . The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one is unique due to its specific bromination pattern and the presence of difluoromethoxy groups, which impart distinct chemical properties and reactivity . This uniqueness makes it a valuable intermediate in various synthetic and research applications.

Eigenschaften

Molekularformel

C10H8Br2F2O2

Molekulargewicht

357.97 g/mol

IUPAC-Name

1-bromo-3-[2-bromo-6-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H8Br2F2O2/c11-5-6(15)4-7-8(12)2-1-3-9(7)16-10(13)14/h1-3,10H,4-5H2

InChI-Schlüssel

NAAHYHMTUIHLMU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)CC(=O)CBr)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.